Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a tert-butyl ester group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate typically involves multiple steps One common method starts with the bromination of an indole derivative to introduce the bromine atom at the desired positionThe final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole core .
Scientific Research Applications
Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s unique functional groups make it a useful probe for studying biological processes involving indole derivatives.
Medicine: Indole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indole core can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but lacks the trifluoromethoxy group.
Tert-butyl 7-bromo-5-(trifluoromethyl)-1H-indole-1-carboxylate: Similar structure but has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or physical properties .
Properties
Molecular Formula |
C14H13BrF3NO3 |
---|---|
Molecular Weight |
380.16 g/mol |
IUPAC Name |
tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate |
InChI |
InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(21-14(16,17)18)7-10(15)11(8)19/h4-7H,1-3H3 |
InChI Key |
AGLDASSRZPHNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.